molecular formula C25H32F2N2O4S B1614210 PF-03654746 Tosylate CAS No. 1039399-17-1

PF-03654746 Tosylate

货号: B1614210
CAS 编号: 1039399-17-1
分子量: 494.6 g/mol
InChI 键: IKAYTZLLIWAEDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide;4-methylbenzenesulfonic acid is a salt form of a novel cyclobutane-carboxamide derivative, designed for advanced chemical and pharmacological research. The presence of the 4-methylbenzenesulfonic (p-toluenesulfonic) acid salt typically enhances the compound's crystallinity and stability for handling and storage [https://www.ncbi.nlm.nih.gov/books/NBK580552/]. Based on its structural features, including a fluorinated cyclobutane core and a pyrrolidinylmethyl-substituted aromatic ring, this molecule is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The fluorinated cyclobutane ring is a conformationally constrained scaffold often used to improve potency and metabolic stability in drug candidates [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7578260/]. This compound is supplied For Research Use Only and is intended for applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is not for diagnostic or therapeutic use. Researchers are advised to consult the Certificate of Analysis for specific data on purity and characterization.

属性

IUPAC Name

N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O.C7H8O3S/c1-2-21-17(23)14-10-18(20,11-14)15-6-5-13(16(19)9-15)12-22-7-3-4-8-22;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9,14H,2-4,7-8,10-12H2,1H3,(H,21,23);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAYTZLLIWAEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC(C1)(C2=CC(=C(C=C2)CN3CCCC3)F)F.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039399-17-1
Record name PF-03654746 tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1039399171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03654746 TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V600I6H7T6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to PF-03654746 Tosylate: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03654746 Tosylate is a potent and selective histamine (B1213489) H3 receptor antagonist that has been investigated for its therapeutic potential in a range of neurological and inflammatory conditions. Its ability to readily cross the blood-brain barrier and modulate neurotransmitter release has made it a subject of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its signaling pathway are included to facilitate further research and development efforts.

Chemical Structure and Properties

This compound is the tosylate salt of the active free base, N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide. The tosylate counter-ion is included to improve the salt's physicochemical properties, such as stability and solubility.

Chemical Structure:

  • PF-03654746 (Free Base):

    • IUPAC Name: (1R,3R)-N-Ethyl-3-fluoro-3-(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)cyclobutane-1-carboxamide

    • Chemical Formula: C₁₈H₂₄F₂N₂O

  • This compound:

    • IUPAC Name: N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide;4-methylbenzenesulfonic acid[1]

    • Chemical Formula: C₂₅H₃₂F₂N₂O₄S[1]

    • CAS Number: 1039399-17-1[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 494.6 g/mol [1]
Appearance Solid powder
Solubility Soluble in water and DMSO[2]

Mechanism of Action and Signaling Pathway

PF-03654746 is a potent and selective antagonist of the histamine H3 receptor.[3][4][5] The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located in the central nervous system, where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons.

As an antagonist, PF-03654746 blocks the binding of endogenous histamine to the H3 receptor. The H3 receptor is constitutively active and is coupled to the Gαi/o subunit of the G protein complex. Activation of the H3 receptor by an agonist inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By antagonizing the H3 receptor, PF-03654746 disinhibits adenylyl cyclase, resulting in an increase in cAMP production. This modulation of cAMP levels influences the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately leading to an increase in the synthesis and release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. This enhanced neurotransmitter release is believed to be the primary mechanism underlying the therapeutic effects of PF-03654746 in various CNS disorders.

Histamine_H3_Receptor_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H3R Binds & Activates PF03654746 PF-03654746 (Antagonist) PF03654746->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Release Increased Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Histamine H3 Receptor Signaling Pathway and Antagonism by PF-03654746.

Pharmacological and Pharmacokinetic Properties

PF-03654746 exhibits high affinity and selectivity for the human histamine H3 receptor. Its pharmacokinetic profile is characterized by good oral bioavailability and significant brain penetration, which are critical attributes for a centrally acting therapeutic agent.

Pharmacological Properties:

ParameterSpeciesValueAssayReference
Ki Human2.3 nMRadioligand binding assay with [³H]-n-alpha-methylhistamine[6]
pKi Human8.64Radioligand binding assay[6]
pKi Human8.77Functional assay (cAMP inhibition) in HEK293 cells[6]

Pharmacokinetic Properties:

ParameterSpeciesValueMethodReference
Oral Bioavailability RatHigh (Specific value not publicly available)In vivo studies[4]
Brain Penetration RatHigh (Cb,u:Cp,u of 2.11)In vivo studies and PET imaging[6]

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of PF-03654746 for the human histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H3 receptor.

  • [³H]-n-alpha-methylhistamine (radioligand).

  • This compound.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., high concentration of unlabeled histamine or a known H3 agonist/antagonist).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the human H3 receptor.

  • In a 96-well plate, add a fixed concentration of [³H]-n-alpha-methylhistamine and varying concentrations of PF-03654746 to the cell membrane preparation.

  • For determining non-specific binding, add a high concentration of an unlabeled ligand to a separate set of wells.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression analysis to determine the IC50 value, which is the concentration of PF-03654746 that inhibits 50% of the specific binding of the radioligand.

  • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare H3 Receptor Membranes B Incubate Membranes with [³H]-ligand & PF-03654746 A->B C Separate Bound from Free Ligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Data Analysis (IC50 & Ki Determination) D->E

Caption: Workflow for Radioligand Binding Assay.
In Vivo Assessment of Brain Penetration

Objective: To determine the brain-to-plasma concentration ratio of PF-03654746.

Materials:

  • Laboratory animals (e.g., rats).

  • This compound formulation for oral or intravenous administration.

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant).

  • Brain tissue homogenization equipment.

  • LC-MS/MS system for quantitative analysis.

Procedure:

  • Administer a known dose of PF-03654746 to the animals via the desired route (e.g., oral gavage).

  • At various time points post-administration, collect blood samples via a suitable method (e.g., tail vein).

  • At the final time point, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain tissue.

  • Excise the brain and homogenize it in a suitable buffer.

  • Process the plasma and brain homogenate samples to extract the drug (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of PF-03654746 in the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Calculate the brain-to-plasma concentration ratio (Cb/Cp) at each time point.

  • To determine the unbound brain-to-unbound plasma ratio (Kp,uu), measure the fraction of unbound drug in plasma (fu,p) and brain homogenate (fu,b) using techniques like equilibrium dialysis. The Kp,uu is then calculated as (Cb/Cp) * (fu,p/fu,b).

Synthesis and Analytical Methods

The synthesis of PF-03654746 involves a multi-step process, with the core structure being a substituted cyclobutanecarboxamide. The detailed synthesis is proprietary information of Pfizer, however, related synthetic strategies for similar compounds are available in the medicinal chemistry literature.

Analytical Methods: Quantitative analysis of PF-03654746 in biological matrices is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity for accurate determination of drug concentrations.

Typical HPLC-MS/MS Method Parameters:

  • Chromatographic Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for PF-03654746 and an internal standard.

Clinical Development

PF-03654746 has been evaluated in clinical trials for several indications, including Attention-Deficit/Hyperactivity Disorder (ADHD), Tourette's Syndrome, and allergic rhinitis.[4][5]

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist with favorable pharmacokinetic properties for CNS applications. The information provided in this technical guide, including its chemical properties, mechanism of action, and experimental methodologies, serves as a valuable resource for researchers and drug development professionals working in the field of neuroscience and related therapeutic areas. Further investigation into its clinical efficacy and safety profile will continue to define its potential role in modern medicine.

References

An In-depth Technical Guide to PF-03654746 Tosylate (CAS number 1039399-17-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654746, as its tosylate salt, is a potent and selective histamine (B1213489) H3 receptor antagonist that has been investigated for its therapeutic potential in a range of central nervous system (CNS) disorders and allergic conditions. Developed by Pfizer, this compound has high brain penetration, a critical characteristic for targeting CNS indications. Its primary mechanism of action involves blocking the histamine H3 autoreceptor, leading to increased release of histamine and other neurotransmitters, which in turn modulates various physiological processes including wakefulness, cognition, and inflammation. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacology, and clinical findings related to PF-03654746 Tosylate.

Chemical and Physical Properties

PF-03654746 is chemically described as trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide. The tosylate salt has the CAS number 1039399-17-1.

PropertyValue
CAS Number 1039399-17-1
Molecular Formula C25H32F2N2O4S
Molecular Weight 494.6 g/mol
IUPAC Name trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide;4-methylbenzenesulfonic acid
Appearance White to off-white solid
Solubility Soluble in water and organic solvents such as ethanol (B145695) and DMSO

Mechanism of Action and Signaling Pathway

PF-03654746 acts as a potent antagonist at the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

By antagonizing the H3 receptor, PF-03654746 disinhibits the negative feedback loop, leading to an increased release of histamine and other neurotransmitters in the brain. This neurochemical effect is believed to underlie its potential therapeutic benefits in cognitive disorders and conditions of excessive sleepiness.

H3R_Signaling_Pathway cluster_pre Presynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Activates G_protein Gαi/o H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neurotransmitter_Vesicle NT Vesicle PKA->Neurotransmitter_Vesicle Modulates Release Ca_channel->Neurotransmitter_Vesicle Triggers NT Release PF03654746 PF-03654746 PF03654746->H3R Antagonizes

Histamine H3 Receptor Signaling Pathway and Modulation by PF-03654746.

Quantitative Pharmacological Data

In Vitro Pharmacology
ParameterSpeciesValueReference
H3 Receptor Binding Affinity (Ki) Human2.3 nM[1]
H3 Receptor Selectivity Human>1000-fold vs. H1, H2, H4 receptors[2]
In Vivo and Human Pharmacokinetics & Receptor Occupancy
ParameterSpeciesDoseValueReference
Cmax (PF-03654764) Rat10 mg/kg, p.o.8057 ng/mL[2]
AUC0-24 (PF-03654764) Rat10 mg/kg, p.o.67400 ng·h/mL[2]
Cmax (PF-03654764) Dog10 mg/kg, p.o.6302 ng/mL[2]
AUC0-24 (PF-03654764) Dog10 mg/kg, p.o.18175 ng·h/mL[2]
Receptor Occupancy (3h post-dose) Human0.1 - 4 mg, p.o.71% - 97%[1]
Receptor Occupancy (24h post-dose) Human0.1 - 4 mg, p.o.30% - 93%[1]
IC50 (unbound plasma conc.) Human-0.31 nM[1]
IC50 (total plasma conc.) Human-0.144 ± 0.010 ng/mL[1]
Clinical Efficacy in Allergic Rhinitis

Data from a randomized, double-blind, single-dose, 4-way crossover study in patients with out-of-season allergic rhinitis.[2]

Treatment GroupChange in Congestion Score (SE)Change in Itching Score (SE)Change in Rhinorrhea Score (SE)Change in Sneeze Count (SE)
10 mg PF-03654746 + 60 mg Fexofenadine (B15129) -0.7 (0.3)-1.0 (0.3)-1.3 (0.3)-8.8 (1.5)
1 mg PF-03654746 + 60 mg Fexofenadine --0.6 (0.3)-0.8 (0.3)-9.1 (1.5)
60 mg Fexofenadine + 120 mg Pseudoephedrine ---0.7 (0.3)-7.0 (1.5)
Placebo ----
Statistically significant reduction (P ≤ .05) versus placebo.

Experimental Protocols

Synthesis of PF-03654746

The synthesis of PF-03654746 is a multi-step process detailed in the primary literature. A generalized workflow is presented below. For a detailed, step-by-step protocol, please refer to Wager, T. T., et al. (2011). Journal of Medicinal Chemistry, 54(21), 7602–7620.

Synthesis_Workflow A Starting Material: 3-fluoro-4-bromobenzaldehyde B Step 1: Wittig Reaction A->B C Intermediate 1: (E)-1-(3-fluoro-4-bromophenyl)-2-methoxyethene B->C D Step 2: [2+2] Cycloaddition C->D E Intermediate 2: Cyclobutane derivative D->E F Step 3: Multiple steps including hydrolysis, oxidation, and fluorination E->F G Intermediate 3: Fluorinated cyclobutane carboxylic acid F->G H Step 4: Amide Coupling G->H I Intermediate 4: Amide derivative H->I J Step 5: Buchwald-Hartwig Amination with Pyrrolidine I->J K Final Product: PF-03654746 J->K

Generalized Synthetic Workflow for PF-03654746.
Histamine H3 Receptor Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to the H3 receptor.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H3 receptor.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, radioligand (e.g., [3H]-N-α-methylhistamine), and varying concentrations of the test compound (PF-03654746).

    • For non-specific binding determination, use a high concentration of a known H3 receptor ligand (e.g., unlabeled N-α-methylhistamine or clobenpropit).

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Allergic Rhinitis Nasal Allergen Challenge Clinical Trial

The following is a generalized workflow for a clinical trial to assess the efficacy of PF-03654746 in allergic rhinitis. For specific details, refer to Stokes, J. R., et al. (2012). Journal of Allergy and Clinical Immunology, 129(2), 409-412.[2]

Clinical_Trial_Workflow A Patient Screening: - History of allergic rhinitis - Positive skin prick test to ragweed - ≥30% decrease in nasal cross-sectional area after allergen challenge B Randomization: - Randomized, double-blind, 4-way crossover design A->B C Treatment Period 1: - Single dose of one of the four treatments:  1. 10mg PF-03654746 + 60mg Fexofenadine  2. 1mg PF-03654746 + 60mg Fexofenadine  3. 60mg Fexofenadine + 120mg Pseudoephedrine  4. Placebo B->C D Nasal Allergen Challenge: - Administered after dosing C->D E Symptom & Airway Assessment: - Nasal symptom scores (sneezing, congestion, itching, rhinorrhea) recorded at 15, 30, 45, and 60 minutes post-challenge - Acoustic rhinometry for nasal volume and cross-sectional area D->E F Washout Period: - Minimum 10-day washout E->F G Crossover to Subsequent Treatment Periods (2, 3, and 4) F->G G->C Repeat for all 4 treatments H Data Analysis: - Comparison of symptom scores and rhinometry data between active treatments and placebo G->H

Workflow of the Nasal Allergen Challenge Clinical Trial.

Summary and Future Directions

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist with demonstrated activity in preclinical models and clinical trials. Its ability to modulate neurotransmitter release in the brain has positioned it as a candidate for treating cognitive and sleep-related disorders. Furthermore, its effects on the histaminergic system have shown promise in alleviating symptoms of allergic rhinitis.

While clinical development for some indications has been discontinued, the wealth of preclinical and clinical data available for PF-03654746 provides a valuable resource for researchers in the fields of neuroscience and immunology. Further investigation into the nuanced roles of the histamine H3 receptor and the effects of its antagonism may yet uncover new therapeutic applications for compounds like PF-03654746. This technical guide serves as a comprehensive starting point for scientists and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of PF-03654746 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-03654746 tosylate is a potent and selective antagonist of the histamine (B1213489) H3 receptor, demonstrating high brain penetration and a promising profile for various therapeutic applications. As an inverse agonist, it blocks the constitutive activity of the H3 receptor, leading to the enhanced release of several key neurotransmitters, including histamine, acetylcholine, and norepinephrine. This mechanism of action underpins its potential utility in treating a range of central nervous system disorders and allergic conditions. Preclinical and clinical investigations have explored its efficacy in cognitive disorders such as Alzheimer's disease and ADHD, as well as in allergic rhinitis. This document provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Compound Characteristics

PropertyValueReference
IUPAC Name trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide tosylate[1]
Mechanism of Action Potent and selective histamine H3 receptor antagonist/inverse agonist[2][3]
Key Attributes High brain penetration[3]

In Vitro Pharmacology

Histamine H3 Receptor Binding Affinity

PF-03654746 exhibits high affinity for the human histamine H3 receptor.

ParameterValueCell LineRadioligandReference
Ki 2.3 nMHEK293 cells stably expressing the human H3 receptor[3H]-Nα-methylhistamine[4]

Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay was utilized to determine the binding affinity (Ki) of PF-03654746 for the human histamine H3 receptor.[4] The general principles of this type of assay are as follows:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the recombinant human histamine H3 receptor are prepared. This involves cell lysis and centrifugation to isolate the membrane fraction containing the receptor.

  • Competitive Binding: A constant concentration of a radiolabeled H3 receptor ligand, such as [3H]-Nα-methylhistamine, is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (PF-03654746).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation (HEK293 cells with hH3R) incubate Incubation (Radioligand + PF-03654746 + Membranes) prep->incubate separate Separation of Bound/Free Ligand (Rapid Filtration) incubate->separate quantify Quantification of Bound Radioligand (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 -> Ki calculation) quantify->analyze

Workflow for Radioligand Binding Assay.

In Vivo Pharmacology & Pharmacokinetics

Receptor Occupancy in Humans

Positron Emission Tomography (PET) imaging has been employed to determine the in vivo receptor occupancy of PF-03654746 in the human brain.

ParameterValueMethodRadioligandReference
IC50 (in vivo) 0.144 ± 0.010 ng/mLPET Imaging[11C]GSK189254[5]
Receptor Occupancy 71%-97% (at 3h post-dose)PET Imaging[11C]GSK189254[5]
Receptor Occupancy 30%-93% (at 24h post-dose)PET Imaging[11C]GSK189254[5]

Experimental Protocol: Human PET Imaging Study

A PET imaging study was conducted in healthy human subjects to measure the relationship between plasma concentrations of PF-03654746 and histamine H3 receptor occupancy in the brain.[5]

  • Subjects: Healthy male subjects were recruited for the study.

  • Radioligand: The selective histamine H3 receptor radioligand [11C]GSK189254 was used for PET imaging.

  • Study Design: The study involved a test-retest design to estimate the in vivo dissociation constant (Kd) of the radioligand. For the occupancy part of the study, subjects received a single oral dose of PF-03654746 (ranging from 0.1 to 4 mg).

  • PET Scans: Dynamic PET scans were acquired before and at multiple time points (e.g., 3 hours and 24 hours) after the administration of PF-03654746.

  • Blood Sampling: Arterial blood samples were collected throughout the scans to measure the plasma concentration of the parent radioligand and PF-03654746.

  • Data Analysis: The PET data was analyzed using kinetic modeling to estimate the receptor occupancy at different plasma concentrations of PF-03654746. The relationship between plasma concentration and receptor occupancy was then used to calculate the in vivo IC50.

Potential Therapeutic Applications & Clinical Studies

Allergic Rhinitis

PF-03654746 has been investigated for its potential to alleviate the symptoms of allergic rhinitis, particularly in combination with an H1 receptor antagonist.

Clinical Trial (NCT00562120) Summary

A clinical trial evaluated the effects of PF-03654746 in combination with fexofenadine (B15129) (an H1 receptor antagonist) on reducing allergen-induced nasal symptoms.[6]

Treatment GroupSymptom Reduction vs. Placebo (p ≤ 0.05)
10 mg PF-03654746 + 60 mg fexofenadine Congestion, Itching, Rhinorrhea, Sneezing
1 mg PF-03654746 + 60 mg fexofenadine Itching, Rhinorrhea, Sneezing
60 mg fexofenadine + 120 mg pseudoephedrine Rhinorrhea, Sneezing

Experimental Protocol: Allergic Rhinitis Clinical Trial

While the full, detailed protocol is not publicly available, the published study provides the following key methodological aspects[6]:

  • Study Design: A randomized, double-blind, single-dose, 4-way crossover study.

  • Participants: Patients with a history of out-of-season allergic rhinitis who demonstrated a significant nasal response to a ragweed allergen challenge.

  • Interventions: The four treatment arms were:

    • 10 mg PF-03654746 + 60 mg fexofenadine

    • 1 mg PF-03654746 + 60 mg fexofenadine

    • 60 mg fexofenadine + 120 mg pseudoephedrine (active control)

    • Placebo

  • Procedures: After dosing, subjects underwent a nasal allergen challenge.

  • Outcome Measures: Nasal symptom scores (congestion, itching, rhinorrhea, and number of sneezes) were recorded at multiple time points post-challenge.

Cognitive Disorders: Alzheimer's Disease (AD) and ADHD

Preclinical studies have suggested that by increasing the release of pro-cognitive neurotransmitters, PF-03654746 may have therapeutic potential in treating cognitive deficits associated with Alzheimer's disease and ADHD.[2][7]

Preclinical Evidence

Studies in animal models have shown that H3 receptor antagonists can improve performance in various cognitive tasks.[7] For instance, they have been shown to enhance attention, vigilance, and memory. The rationale for their use in AD is also supported by the observation that H3 receptor density is maintained in the brains of AD patients, providing a viable therapeutic target.[8]

Clinical Development

PF-03654746 has undergone early-phase clinical trials for Alzheimer's disease (NCT01028911) and ADHD (NCT00531752), although the outcomes of these trials have not led to further development for these indications to date.[7]

Signaling Pathways

As a histamine H3 receptor antagonist, PF-03654746 modulates downstream signaling cascades initiated by this G protein-coupled receptor (GPCR). The H3 receptor is constitutively active and primarily couples to the Gi/o family of G proteins.

G cluster_pathway Histamine H3 Receptor Signaling Histamine Histamine H3R Histamine H3 Receptor (Constitutively Active) Histamine->H3R Agonist PF03654746 PF-03654746 PF03654746->H3R Antagonist/ Inverse Agonist Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, NE) PF03654746->Neurotransmitter_Release Disinhibits Gi_o Gi/o Protein H3R->Gi_o Activates H3R->Neurotransmitter_Release Inhibits AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Simplified Histamine H3 Receptor Signaling Pathway.

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist with demonstrated target engagement in the human central nervous system. Its ability to modulate key neurotransmitter systems has provided a strong rationale for its investigation in a variety of neurological and inflammatory conditions. While clinical development for cognitive disorders has not progressed, the positive findings in allergic rhinitis suggest that H3 receptor antagonism remains a viable therapeutic strategy. Further research may yet uncover other clinical utilities for this compound and similar molecules targeting the histaminergic system.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PF-03654746 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654746 Tosylate is a potent and selective antagonist of the histamine (B1213489) H3 receptor, a key regulator of neurotransmitter release in the central nervous system.[1][2] As an H3 receptor antagonist, PF-03654746 blocks the inhibitory effect of histamine on its own release and that of other important neurotransmitters, including acetylcholine (B1216132) and dopamine. This mechanism of action has generated significant interest in its therapeutic potential for a range of conditions, including cognitive disorders such as Alzheimer's disease and Attention-Deficit/Hyperactivity Disorder (ADHD), as well as allergic rhinitis.[1][2]

These application notes provide detailed protocols for the in vivo evaluation of this compound in established preclinical rodent models of cognitive impairment and allergic rhinitis.

Signaling Pathway of Histamine H3 Receptor Antagonism

Histamine H3 receptors are primarily located presynaptically on neurons. Their activation by histamine inhibits the release of histamine (autoreceptor function) and other neurotransmitters (heteroreceptor function). PF-03654746, as an antagonist, blocks this inhibitory action, leading to an increase in the synaptic levels of these neurotransmitters.

Histamine H3 Receptor Antagonism Mechanism of Action of PF-03654746 cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Histamine_vesicle Histamine Histamine_release Histamine Release Histamine_vesicle->Histamine_release Exocytosis Other_NT_vesicle Other Neurotransmitters (e.g., Acetylcholine, Dopamine) Other_NT_release Neurotransmitter Release Other_NT_vesicle->Other_NT_release Exocytosis H3_Receptor Histamine H3 Receptor H3_Receptor->Histamine_release Inhibits H3_Receptor->Other_NT_release Inhibits PF_03654746 This compound PF_03654746->H3_Receptor Blocks Histamine_synapse Histamine Histamine_release->Histamine_synapse Other_NT_synapse Other Neurotransmitters Other_NT_release->Other_NT_synapse Histamine_synapse->H3_Receptor Binds to (Inhibitory Feedback) Postsynaptic_Receptors Postsynaptic Receptors Histamine_synapse->Postsynaptic_Receptors Activates Other_NT_synapse->Postsynaptic_Receptors Activates

Caption: PF-03654746 blocks presynaptic H3 autoreceptors, increasing neurotransmitter release.

In Vivo Study Protocol: Cognitive Impairment (Scopolamine-Induced Amnesia Model)

This protocol is designed to evaluate the efficacy of this compound in a rat model of cognitive deficit induced by the muscarinic receptor antagonist, scopolamine (B1681570).[3][4]

Experimental Workflow

Cognitive Impairment Study Workflow Workflow for Scopolamine-Induced Amnesia Study Acclimatization Animal Acclimatization (7 days) Habituation Habituation to Behavioral Apparatus Acclimatization->Habituation Grouping Randomization into Treatment Groups Habituation->Grouping Dosing This compound or Vehicle Administration (Oral Gavage) Grouping->Dosing Induction Scopolamine Administration (i.p.) Dosing->Induction Behavioral_Testing Behavioral Testing (e.g., Novel Object Recognition, Morris Water Maze) Induction->Behavioral_Testing Data_Analysis Data Collection and Statistical Analysis Behavioral_Testing->Data_Analysis

Caption: Experimental workflow for the scopolamine-induced cognitive deficit model.

Materials and Methods
  • Animals: Male Sprague-Dawley rats (250-300g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Test Compound: this compound.

  • Vehicle for Oral Administration: A solution of 0.6% w/v Methylcellulose and 0.2% w/v Tween 80 in sterile water is a suitable vehicle for oral gavage.[5]

  • Inducing Agent: Scopolamine hydrobromide.

Experimental Protocol
  • Acclimatization and Habituation: Allow animals to acclimatize to the housing facilities for at least 7 days. Handle the rats for several days prior to the experiment to minimize stress. Habituate the animals to the behavioral testing apparatus for 2-3 days before the start of the experiment.

  • Grouping: Randomly assign animals to the following groups (n=8-12 per group):

    • Vehicle Control

    • Scopolamine Control

    • This compound (low dose) + Scopolamine

    • This compound (mid dose) + Scopolamine

    • This compound (high dose) + Scopolamine

  • Dosing:

    • Administer this compound or vehicle orally via gavage 60 minutes prior to the administration of scopolamine.

    • Suggested doses for this compound can range from 1 to 30 mg/kg, based on typical dose ranges for novel CNS compounds in rats.

  • Induction of Amnesia:

    • Administer scopolamine hydrobromide (0.5 - 1 mg/kg) intraperitoneally (i.p.) 30 minutes before the acquisition trial of the behavioral test.[4]

  • Behavioral Testing:

    • Novel Object Recognition (NOR) Test: This test assesses recognition memory.

      • Acquisition Trial: Place the rat in an open field arena with two identical objects and allow it to explore for a set period (e.g., 5 minutes).

      • Retention Trial: After a retention interval (e.g., 1-24 hours), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object.

    • Morris Water Maze (MWM): This test evaluates spatial learning and memory.[6][7]

      • Acquisition Phase: Train the rats to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency and path length.

      • Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • For the NOR test, calculate a discrimination index (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • For the MWM, analyze escape latency during acquisition and time spent in the target quadrant during the probe trial.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Expected Quantitative Data
Treatment GroupDose (mg/kg)NOR Discrimination Index (Mean ± SEM)MWM Time in Target Quadrant (s, Mean ± SEM)
Vehicle Control-0.4 ± 0.0525 ± 2
Scopolamine Control1 (Scopolamine)-0.1 ± 0.0610 ± 1.5
PF-03654746 (Low) + Scopolamine1 + 10.1 ± 0.0715 ± 1.8
PF-03654746 (Mid) + Scopolamine10 + 10.3 ± 0.0520 ± 2.1
PF-03654746 (High) + Scopolamine30 + 10.35 ± 0.0622 ± 1.9

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.

In Vivo Study Protocol: Allergic Rhinitis (Ovalbumin-Induced Model)

This protocol details the induction of an allergic rhinitis model in rats using ovalbumin (OVA) as the allergen to evaluate the therapeutic potential of this compound.[8][9]

Experimental Workflow

Allergic Rhinitis Study Workflow Workflow for Ovalbumin-Induced Allergic Rhinitis Study Sensitization Sensitization with Ovalbumin and Alum (i.p.) on Days 0 and 7 Challenge Intranasal Challenge with Ovalbumin (Days 14-21) Sensitization->Challenge Dosing This compound or Vehicle Administration (Oral Gavage) Challenge->Dosing Administered before challenge Symptom_Observation Observation and Scoring of Nasal Symptoms Dosing->Symptom_Observation Sample_Collection Collection of Blood and Nasal Lavage Fluid Symptom_Observation->Sample_Collection Analysis Measurement of IgE and Inflammatory Cells Sample_Collection->Analysis

Caption: Experimental workflow for the ovalbumin-induced allergic rhinitis model.

Materials and Methods
  • Animals: Male Sprague-Dawley rats (200-250g).

  • Housing: As described in the cognitive impairment protocol.

  • Test Compound: this compound.

  • Vehicle for Oral Administration: As described previously.

  • Sensitizing and Challenging Agent: Ovalbumin (OVA), Grade V.

  • Adjuvant: Aluminum hydroxide (B78521) (Alum).

Experimental Protocol
  • Sensitization:

    • On days 0 and 7, sensitize the rats by intraperitoneal (i.p.) injection of 1 mg of OVA and 100 mg of alum in 1 mL of saline.

  • Intranasal Challenge:

    • From day 14 to day 21, challenge the sensitized rats daily by intranasal instillation of 100 µL of OVA solution (1% in saline) into each nostril.

  • Grouping:

    • Randomly assign sensitized and challenged animals to the following groups (n=8-12 per group):

      • Vehicle Control (Saline challenge)

      • OVA Control (OVA challenge + Vehicle)

      • This compound (low dose) + OVA challenge

      • This compound (mid dose) + OVA challenge

      • This compound (high dose) + OVA challenge

  • Dosing:

    • Administer this compound or vehicle orally via gavage 60 minutes prior to each intranasal OVA challenge from day 14 to day 21.

    • Suggested doses for this compound can range from 1 to 30 mg/kg.

  • Symptom Observation and Scoring:

    • For 15 minutes immediately following the final OVA challenge on day 21, observe and count the number of sneezes and nasal rubbing movements.

  • Sample Collection and Analysis:

    • 24 hours after the final challenge, collect blood samples via cardiac puncture for the measurement of serum OVA-specific IgE levels by ELISA.

    • Perform nasal lavage with saline and count the number of eosinophils in the lavage fluid using a hemocytometer after appropriate staining.

  • Data Analysis:

    • Compare the number of sneezes, nasal rubs, serum IgE levels, and eosinophil counts between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Expected Quantitative Data
Treatment GroupDose (mg/kg)Number of Sneezes (Mean ± SEM)Number of Nasal Rubs (Mean ± SEM)Serum OVA-specific IgE (U/mL, Mean ± SEM)Nasal Lavage Eosinophils (x10^4/mL, Mean ± SEM)
Vehicle Control-5 ± 18 ± 2< 100.5 ± 0.1
OVA Control-45 ± 560 ± 7250 ± 308 ± 1.2
PF-03654746 (Low) + OVA135 ± 448 ± 6220 ± 256.5 ± 1.0
PF-03654746 (Mid) + OVA1020 ± 330 ± 4150 ± 204 ± 0.8
PF-03654746 (High) + OVA3015 ± 222 ± 3120 ± 183 ± 0.6

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.

Pharmacokinetics

Conclusion

The provided protocols offer a comprehensive framework for the in vivo evaluation of this compound in rodent models of cognitive impairment and allergic rhinitis. These studies are crucial for elucidating the therapeutic potential of this novel histamine H3 receptor antagonist and for guiding its further development. Researchers should optimize dosages and experimental timelines based on their specific hypotheses and available in-house data.

References

Application Notes and Protocols for PF-03654746 Tosylate in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information regarding the dosing and administration of PF-03654746 Tosylate in mice. Due to a lack of publicly available, peer-reviewed studies detailing the administration of this compound specifically in mice, this document extrapolates potential protocols from in vivo studies of other potent and selective histamine (B1213489) H3 receptor (H3R) antagonists with similar mechanisms of action. Researchers should use this information as a guide and conduct dose-response studies to determine the optimal experimental parameters for their specific mouse model and research question.

Introduction to this compound

Proposed Dosing and Administration in Mice (Based on Analogous Compounds)

The following table summarizes dosing and administration protocols for other H3R antagonists used in mice, which can serve as a starting point for designing experiments with this compound.

CompoundMouse ModelDose RangeRoute of AdministrationVehicleFrequencyReference Study Focus
ABT-239 CD-1 mice0.01 - 1.0 mg/kgIntraperitoneal (i.p.)Not SpecifiedAcuteCellular signaling in Alzheimer's disease
ABT-239 Tg2576 (APP) mice0.7 mg/kg/daySubcutaneous (s.c.) infusionNot SpecifiedContinuous (2 weeks)Cellular signaling in Alzheimer's disease
E169 C57BL/6J mice2.5, 5, 10 mg/kgIntraperitoneal (i.p.)Not SpecifiedNot SpecifiedCognitive deficits in amnesia model
DL76 Adult female mice7.5, 15, 30, 60 mg/kgIntraperitoneal (i.p.)Normal SalineSingle injectionAnti-seizure effects

Experimental Protocols

Based on the data from analogous compounds, the following are generalized protocols for the administration of this compound in mice. It is critical to perform pilot studies to determine the optimal dose, route, and vehicle for your specific experimental setup.

Materials
  • This compound

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing DMSO and/or Tween 80 for compounds with low aqueous solubility)

  • Sterile syringes and needles (appropriate gauge for the route of administration)

  • Animal balance

  • Appropriate mouse strain for the study (e.g., wild-type, transgenic model of disease)

Preparation of Dosing Solution
  • Determine the appropriate vehicle. For initial studies, sterile saline is a common choice for water-soluble compounds. If this compound has limited solubility, a vehicle containing a small percentage of DMSO (e.g., <10%) and/or a surfactant like Tween 80 may be necessary. It is crucial to test the vehicle alone as a control in your experiments.

  • Calculate the required amount of this compound. Based on the desired dose (mg/kg) and the average weight of the mice, calculate the total amount of compound needed.

  • Prepare the dosing solution. Accurately weigh the this compound and dissolve it in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous. For solutions containing DMSO, it may be necessary to gently warm or vortex to achieve complete dissolution. Prepare fresh on the day of the experiment.

Administration Routes
  • Animal Restraint: Gently restrain the mouse, exposing the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

  • Injection: Insert the needle at a 15-30 degree angle and inject the calculated volume of the dosing solution. The typical injection volume for a mouse is 5-10 ml/kg.

  • Observation: Monitor the mouse for any signs of distress post-injection.

  • Animal Restraint: Gently restrain the mouse and lift the loose skin over the back or flank to form a tent.

  • Injection Site: Insert the needle into the base of the skin tent.

  • Injection: Inject the calculated volume of the dosing solution.

  • Observation: Monitor the mouse for any local reactions at the injection site. For continuous infusion, a mini-osmotic pump would be surgically implanted subcutaneously.

Signaling Pathway and Experimental Workflow

Histamine H3 Receptor Antagonist Signaling Pathway

PF-03654746 acts as an antagonist at the Gi/o-coupled histamine H3 receptor. By blocking the constitutive activity of this receptor, it disinhibits the synthesis and release of histamine from presynaptic histaminergic neurons. Furthermore, it blocks presynaptic H3 heteroreceptors on non-histaminergic neurons, leading to an increased release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This modulation of neurotransmitter release can activate downstream signaling cascades, including the PI3K/Akt/GSK-3β pathway and increase the phosphorylation of CREB, which are implicated in neuronal survival, synaptic plasticity, and cognitive function.

H3R_Antagonist_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron PF03654746 This compound H3R Histamine H3 Receptor (Gi/o-coupled) PF03654746->H3R Antagonism Histamine_release Histamine Release H3R->Histamine_release Other_NT_release Other Neurotransmitter (ACh, DA, NE) Release H3R->Other_NT_release PI3K_Akt PI3K/Akt Pathway Other_NT_release->PI3K_Akt CREB CREB Phosphorylation Other_NT_release->CREB GSK3b GSK-3β (Inhibited) PI3K_Akt->GSK3b Cognitive_function Enhanced Cognitive Function & Neuroprotection GSK3b->Cognitive_function CREB->Cognitive_function

Caption: Signaling pathway of this compound as a histamine H3 receptor antagonist.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for assessing the in vivo effects of this compound in a mouse model of a neurological disorder.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis animal_model Select Mouse Model (e.g., Alzheimer's, Cognitive Deficit) dosing_prep Prepare this compound Dosing Solution animal_model->dosing_prep randomization Randomize Mice into Treatment and Control Groups dosing_prep->randomization administration Administer this compound or Vehicle randomization->administration behavioral Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) administration->behavioral biochemical Biochemical Analysis (e.g., Western Blot for pCREB, ELISA) administration->biochemical histological Histological Analysis (e.g., Immunohistochemistry) administration->histological data_analysis Statistical Analysis of Results behavioral->data_analysis biochemical->data_analysis histological->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: General experimental workflow for in vivo studies of this compound.

References

Application Notes and Protocols for Measuring PF-03654746 Tosylate Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654746 Tosylate is a potent and selective antagonist of the histamine (B1213489) H3 receptor, demonstrating high brain penetration.[1][2] As an H3 receptor antagonist, it functions by blocking the autoreceptors on histaminergic neurons, leading to an increased release of histamine and other key neurotransmitters, including acetylcholine (B1216132).[3][4] This mechanism of action underlies its therapeutic potential for treating cognitive disorders such as Alzheimer's disease and Attention-Deficit/Hyperactivity Disorder (ADHD).[1][3] These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of cognitive function.

Mechanism of Action: Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system. When activated by histamine, the H3 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that inhibits histamine release. By antagonizing this receptor, this compound disinhibits the histaminergic neurons, leading to an enhanced release of histamine. This, in turn, modulates the release of other neurotransmitters crucial for cognitive processes, such as acetylcholine.[3][4]

Histamine H3 Receptor Antagonist Signaling Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (e.g., Cholinergic) Histamine_Vesicle Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Exocytosis H3_Receptor Histamine H3 Receptor (Autoreceptor) G_Protein Gi/o Protein H3_Receptor->G_Protein Activates Histamine_Release->H3_Receptor Binds to Histamine Histamine Histamine_Release->Histamine PF_03654746 PF-03654746 Tosylate PF_03654746->H3_Receptor Blocks AC Adenylate Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Histamine_Release Negative Feedback (Inhibition) Postsynaptic_Receptor H1/H2 Receptors & Other Neurotransmitter Receptors Histamine->Postsynaptic_Receptor Neurotransmitter_Release Increased Acetylcholine Release Postsynaptic_Receptor->Neurotransmitter_Release Modulates Cognitive_Function Improved Cognitive Function Neurotransmitter_Release->Cognitive_Function Leads to

Caption: Signaling pathway of this compound.

Data Presentation

While specific preclinical data on the behavioral effects of PF-03654746 in animal models is limited in publicly available literature, the following tables represent the types of quantitative data that should be collected and analyzed to assess efficacy.

Table 1: Pharmacokinetic and Receptor Occupancy Data for PF-03654746

ParameterSpeciesValueReference
In vitro human H3 KiHuman2.3 nM[2][5]
Unbound brain to plasma ratio (Cb,u:Cp,u)Rat2.11[2][5]
PET Receptor Occupancy-based Cp,u IC50Non-human Primate0.99 nM[2][5]
PET Receptor Occupancy-based Cp,u IC50Human0.31 nM[2][5]
In vivo IC50 (from PET)Human0.144 ± 0.010 ng/mL[5][6]
Receptor Occupancy (0.1 to 4 mg oral dose)Human71%-97% at 3h[5][6]
Receptor Occupancy (0.1 to 4 mg oral dose)Human30%-93% at 24h[5][6]

Table 2: Example Data from Novel Object Recognition (NOR) Test in a Scopolamine-Induced Amnesia Model

Treatment GroupDose (mg/kg)nDiscrimination Index (%) (Mean ± SEM)
Vehicle + Saline-1065 ± 5
Vehicle + Scopolamine (B1681570)11048 ± 4
PF-03654746 + Scopolamine11055 ± 5
PF-03654746 + Scopolamine31062 ± 6#
PF-03654746 + Scopolamine101068 ± 5##
Donepezil (B133215) + Scopolamine11063 ± 5#
p<0.05 vs. Vehicle + Saline; #p<0.05, ##p<0.01 vs. Vehicle + Scopolamine (Data is illustrative)

Table 3: Example Data from Morris Water Maze (MWM) Test in a Scopolamine-Induced Amnesia Model

Treatment GroupDose (mg/kg)nDay 5 Escape Latency (s) (Mean ± SEM)Probe Trial - Time in Target Quadrant (%) (Mean ± SEM)
Vehicle + Saline-1220 ± 345 ± 4
Vehicle + Scopolamine11255 ± 620 ± 3
PF-03654746 + Scopolamine11248 ± 528 ± 4
PF-03654746 + Scopolamine31235 ± 4#35 ± 5#
PF-03654746 + Scopolamine101225 ± 3##42 ± 4##
Donepezil + Scopolamine11230 ± 4##40 ± 5##
*p<0.05 vs. Vehicle + Saline; #p<0.05, ##p<0.01 vs. Vehicle + Scopolamine (Data is illustrative)

Table 4: Example Data from In Vivo Microdialysis Measuring Acetylcholine Release

TreatmentDose (mg/kg)nBasal ACh Release (fmol/µL)% Increase in ACh Release (Mean ± SEM)
Vehicle-81.5 ± 0.2-
PF-03654746181.6 ± 0.325 ± 5
PF-03654746381.4 ± 0.280 ± 10
PF-036547461081.5 ± 0.2150 ± 15**
p<0.05, **p<0.01 vs. Vehicle (Data is illustrative)

Experimental Protocols

The following are detailed protocols for key experiments to measure the efficacy of this compound in animal models of cognitive impairment.

Scopolamine-Induced Amnesia Model

This model is widely used to induce a transient cholinergic deficit, mimicking aspects of cognitive impairment seen in Alzheimer's disease.

  • Animals: Adult male Wistar rats (250-300g) or C57BL/6 mice (25-30g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before experiments.

  • Amnesia Induction:

    • Prepare a fresh solution of scopolamine hydrobromide in sterile saline.

    • Administer scopolamine at a dose of 0.5-1 mg/kg via intraperitoneal (i.p.) injection 30 minutes before the acquisition phase of behavioral tests.

  • Treatment Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Administer this compound orally (p.o.) or intraperitoneally (i.p.) at desired doses (e.g., 1, 3, 10 mg/kg) 60 minutes before scopolamine administration.

    • A positive control group treated with a known cognitive enhancer, such as donepezil (1 mg/kg, i.p.), should be included.

Scopolamine-Induced Amnesia Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Drug_Admin PF-03654746 or Vehicle Administration Grouping->Drug_Admin Scopolamine_Admin Scopolamine or Saline Administration (30 min before training) Drug_Admin->Scopolamine_Admin Behavioral_Training Behavioral Test (Acquisition/Training Phase) Scopolamine_Admin->Behavioral_Training Retention_Interval Retention Interval (e.g., 24 hours) Behavioral_Training->Retention_Interval Behavioral_Testing Behavioral Test (Test/Probe Phase) Retention_Interval->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis

Caption: Experimental workflow for the scopolamine-induced amnesia model.
Novel Object Recognition (NOR) Test

This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

  • Apparatus: A square open-field box (e.g., 50x50x40 cm for rats) made of non-porous material. A set of different objects that are of similar size but vary in shape and texture.

  • Procedure:

    • Habituation (Day 1): Allow each animal to explore the empty open-field box for 5-10 minutes.

    • Acquisition/Training Phase (Day 2): Place two identical objects in the box. Allow the animal to explore the objects for a set period (e.g., 5 minutes).

    • Test Phase (Day 2, after a retention interval of 1-24 hours): Replace one of the familiar objects with a novel object. Place the animal back in the box and record its exploration of both objects for a set period (e.g., 5 minutes). Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

  • Data Analysis: Calculate the Discrimination Index (DI) as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100%

Morris Water Maze (MWM) Test

This test evaluates spatial learning and memory.

  • Apparatus: A circular pool (e.g., 1.5 m diameter for rats) filled with water made opaque with non-toxic paint. A small escape platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (4-5 consecutive days): Conduct 4 trials per day for each animal. In each trial, the animal is placed in the pool at one of four starting positions and allowed to swim to the hidden platform. The time to find the platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • Probe Trial (24 hours after the last acquisition trial): The escape platform is removed from the pool. The animal is allowed to swim freely for a set period (e.g., 60 seconds).

  • Data Analysis:

    • Acquisition: Analyze the escape latency across training days.

    • Probe Trial: Measure the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Surgical Procedure:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).

  • Microdialysis Procedure:

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound and continue collecting samples to measure changes in acetylcholine levels from baseline.

  • Sample Analysis: Analyze acetylcholine concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express acetylcholine levels as a percentage of the baseline pre-drug administration levels.

InVivo_Microdialysis_Workflow Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline_Collection Baseline Sample Collection (aCSF Perfusion) Probe_Insertion->Baseline_Collection Drug_Administration PF-03654746 Administration Baseline_Collection->Drug_Administration Post_Drug_Collection Post-drug Sample Collection Drug_Administration->Post_Drug_Collection HPLC_Analysis HPLC-ED Analysis of Acetylcholine Post_Drug_Collection->HPLC_Analysis Data_Analysis Data Analysis (% change from baseline) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound in preclinical animal models of cognitive impairment. By employing a combination of behavioral and neurochemical techniques, researchers can thoroughly characterize the pro-cognitive effects of this promising H3 receptor antagonist. The successful application of these methods will be crucial in advancing our understanding of this compound and its potential as a therapeutic agent for cognitive disorders.

References

Application Notes and Protocols: Preparation of PF-03654746 Tosylate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654746 Tosylate is a potent and selective antagonist of the histamine (B1213489) H3 receptor with high brain penetration.[1][2] It is utilized in research for its potential therapeutic effects in cognitive disorders such as Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and for its role in reducing symptoms of allergic rhinitis.[1][2][3][4][5] Accurate preparation of stock solutions is the first critical step for in vitro and in vivo studies to ensure reproducibility and reliability of experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate calculations and preparation of stock solutions.

PropertyValueReference
Chemical Name trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide;4-methylbenzenesulfonic acid[6]
Molecular Formula C₂₅H₃₂F₂N₂O₄S[6][7][8]
Molecular Weight 494.59 g/mol [6][7][9][10]
CAS Number 1039399-17-1[1][6][7]
Appearance White to off-white solid[7][8]
Purity >98% (typical)[11]
Solubility and Storage

Proper solvent selection and storage conditions are crucial for maintaining the stability and activity of this compound.

SolventSolubilityNotes
Water 8.4 mg/mL (16.98 mM)Requires sonication and warming to dissolve.[1][7][8]
DMSO Soluble (for free base)The tosylate salt is soluble in water; DMSO is often used for the free base form.[11]
Storage ConditionDurationNotes
Solid Powder Short-term (days to weeks) at 4°C; Long-term (months to years) at -20°CStore in a dry, dark place, sealed from moisture.[1][7][11]
Stock Solution (-20°C) Up to 1 monthStore in aliquots to avoid repeated freeze-thaw cycles.[1][7][8]
Stock Solution (-80°C) Up to 6 monthsRecommended for long-term storage of stock solutions.[1][7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution in water.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tube or vial

  • Calibrated analytical balance

  • Spatula

  • Ultrasonic bath

  • Water bath or heating block

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 10 mM x 0.001 L x 494.59 g/mol = 4.946 mg

  • Weigh the compound: Carefully weigh out 4.946 mg of this compound powder using an analytical balance and add it to a sterile conical tube.

  • Add solvent: Add 1 mL of sterile, purified water to the tube containing the powder.

  • Dissolve the compound:

    • Vortex the tube briefly to suspend the powder.

    • Place the tube in an ultrasonic bath and sonicate.

    • If the compound does not fully dissolve, warm the solution slightly. The exact temperature and duration may need to be optimized, but gentle warming (e.g., to 37°C) is a good starting point.

    • Alternate between vortexing, sonication, and warming until the solid is completely dissolved.

  • Sterilization (Optional but Recommended): If the stock solution is intended for cell culture experiments, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.[1][8]

  • Aliquot and store:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][8]

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7][8]

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_storage Storage weigh Weigh this compound add_solvent Add Sterile Water weigh->add_solvent dissolve Dissolve with Sonication & Warming add_solvent->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -80°C or -20°C aliquot->store G cluster_0 Presynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Autoreceptor) Histamine->H3R Activates Release Inhibition of Neurotransmitter Release H3R->Release Leads to PF03654746 This compound PF036547 PF036547 -03654746 -03654746 -03654746->H3R Blocks

References

Application Notes and Protocols for the Characterization of PF-03654746 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of PF-03654746 tosylate, a potent and selective histamine (B1213489) H3 receptor antagonist. The following protocols are intended as a guide for the qualitative and quantitative analysis of this active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is fundamental for the selection of appropriate analytical techniques and solvent systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide;4-methylbenzenesulfonic acidN/A
Molecular Formula C₂₅H₃₂F₂N₂O₄SN/A
Molecular Weight 494.6 g/mol N/A
CAS Number 1039399-17-1N/A
Appearance White to off-white solidN/A
Purity ≥98%Commercial Suppliers
Solubility ≥ 8.4 mg/mL in waterN/A

Analytical Methods and Protocols

A multi-faceted approach is recommended for the comprehensive characterization of this compound, ensuring its identity, purity, and quality. The relationship between these analytical methods is illustrated in the workflow diagram below.

Analytical_Workflow Analytical Workflow for this compound Characterization cluster_identification Identity cluster_purity Purity cluster_solid_state Solid-State Properties NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) HPLC HPLC-UV pXRD Powder X-ray Diffraction (pXRD) Thermal Thermal Analysis (DSC/TGA) API This compound API API->NMR Structural Confirmation API->MS Structural Confirmation API->HPLC Purity & Impurity Profile API->pXRD Physical Characterization API->Thermal Physical Characterization

Caption: Workflow for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the purity of this compound and for the quantification of any related substances.

Protocol: HPLC-UV Purity Method

ParameterRecommended Conditions
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile (B52724)
Gradient Start at 20% B, linear gradient to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Data Presentation: The results should be presented in a table summarizing the retention time, peak area, and percentage area of the main peak and any impurities.

Table 2: Example HPLC Purity Data

PeakRetention Time (min)Area (%)
PF-0365474610.299.85
Impurity 18.50.08
Impurity 211.10.07
Mass Spectrometry (MS) for Identity Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to confirm the molecular weight of the free base of PF-03654746.

Protocol: ESI-MS Identity Confirmation

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI)
Polarity Positive
Scan Range m/z 100 - 1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Sample Preparation Prepare a dilute solution of the sample (approximately 10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid. Infuse directly into the mass spectrometer.

Expected Results: The mass spectrum should show a prominent ion corresponding to the protonated molecule of the free base [M+H]⁺ at m/z 323.19.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous identification and structural confirmation of this compound.

Protocol: ¹H and ¹³C NMR Spectroscopy

ParameterRecommended Conditions
Spectrometer 400 MHz or higher
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Temperature 25 °C
¹H NMR Acquire standard proton spectra.
¹³C NMR Acquire proton-decoupled carbon spectra.
Sample Preparation Dissolve approximately 10-15 mg of the sample in 0.7 mL of DMSO-d₆.

Data Presentation: The chemical shifts (δ) should be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) and presented in a table with corresponding assignments.

Table 3: Representative ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.48d2HAromatic CH (Tosylate)
7.11d2HAromatic CH (Tosylate)
7.30 - 7.50m3HAromatic CH (PF-03654746)
3.50s2H-CH₂-N (Pyrrolidine)
3.10 - 3.30m2H-CH₂-NH-
2.29s3H-CH₃ (Tosylate)
............

Note: This is a representative table. Actual chemical shifts may vary slightly.

Thermal Analysis (DSC/TGA) for Physicochemical Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and presence of solvates or hydrates.

Protocol: DSC and TGA

ParameterRecommended Conditions
Instrument Simultaneous TGA/DSC or separate instruments
Sample Pan Aluminum, pierced lid for DSC; Alumina for TGA
Heating Rate 10 °C/min
Temperature Range 25 °C to 300 °C
Atmosphere Nitrogen, 50 mL/min
Sample Weight 3-5 mg

Expected Results: The DSC thermogram would typically show an endothermic event corresponding to the melting point of the tosylate salt. The TGA curve will indicate the thermal stability and any weight loss due to desolvation or decomposition.

Powder X-ray Diffraction (pXRD) for Crystalline Form Identification

Powder X-ray Diffraction is a critical technique for identifying the crystalline form of this compound and for detecting polymorphism.

Protocol: pXRD Analysis

ParameterRecommended Conditions
Radiation Cu Kα (λ = 1.5406 Å)
Voltage/Current 40 kV, 40 mA
Scan Range (2θ) 3° to 40°
Step Size 0.02°
Scan Speed 2°/min
Sample Preparation Gently pack the powder sample into the sample holder.

Data Presentation: The pXRD pattern should be presented with 2θ values and corresponding intensities for the characteristic peaks.

Signaling Pathway and Experimental Logic

The following diagrams illustrate the signaling pathway of PF-03654746 and the logical relationship between the analytical techniques for quality control.

Signaling_Pathway PF-03654746 Mechanism of Action PF03654746 PF-03654746 Tosylate H3R Histamine H3 Receptor (Presynaptic) PF03654746->H3R Antagonist Histamine_Release Histamine Release H3R->Histamine_Release Inhibits Downstream_Effects Downstream Cognitive & Wakefulness Effects Histamine_Release->Downstream_Effects Modulates

Caption: Mechanism of action of PF-03654746 as a histamine H3 receptor antagonist.

QC_Logic Quality Control Logic for this compound Release Identity Identity Confirmed? (NMR, MS) Purity Purity ≥ 98%? (HPLC) Identity->Purity Yes Reject Reject Batch Identity->Reject No Solid_State Correct Crystalline Form? (pXRD) Purity->Solid_State Yes Purity->Reject No Release Release Batch Solid_State->Release Yes Solid_State->Reject No start Start QC start->Identity

Application Notes and Protocols for PET Imaging Studies with PF-03654746 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) imaging studies to assess the brain histamine (B1213489) H3 receptor (H3R) occupancy of PF-03654746 Tosylate. The information is compiled from preclinical and clinical research, offering a guide for the design and execution of similar studies.

Introduction

PF-03654746 is a potent and selective histamine H3 receptor antagonist that has been investigated for its therapeutic potential in various central nervous system disorders.[1] PET imaging offers a non-invasive method to quantify the engagement of PF-03654746 with its target, the H3R, in the living brain. This is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and confirming its mechanism of action in clinical trials.

The primary method described in the literature for imaging H3R occupancy by PF-03654746 involves the use of the radioligand [¹¹C]GSK189254, a potent and selective H3R antagonist suitable for PET imaging.

Quantitative Data Summary

The following tables summarize key quantitative data from PET imaging studies involving PF-03654746 and the radioligand [¹¹C]GSK189254.

Table 1: In Vivo and In Vitro Binding Properties

CompoundParameterValueSpecies
[¹¹C]GSK189254In vivo Kd9.5 ± 5.9 pMHuman
PF-03654746In vitro human H3 Ki2.3 nMHuman
PF-03654746PET-based Cp,u IC500.99 nMNon-human Primate
PF-03654746PET-based Cp,u IC500.31 nM (0.144 ± 0.010 ng/mL)Human

Table 2: Clinical H3 Receptor Occupancy of PF-03654746 in Humans

Oral Dose of PF-03654746Time Post-DoseReceptor Occupancy (Corrected for NTCO)
0.1 mg - 4 mg3 hours71% - 97%
0.1 mg - 4 mg24 hours30% - 93%

NTCO: Non-Tracer Carryover

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. As a presynaptic autoreceptor, it inhibits histamine release, and as a heteroreceptor, it modulates the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.

H3R_Signaling H3R Histamine H3 Receptor G_protein Gαi/o βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H3R ATP ATP ATP->AC PKA PKA cAMP->PKA Neurotransmitter_Vesicle Neurotransmitter Release PKA->Neurotransmitter_Vesicle Modulates

Caption: Simplified signaling pathway of the histamine H3 receptor.

Experimental Workflow for a Human Receptor Occupancy PET Study

The following diagram outlines the typical workflow for a clinical PET study to determine the receptor occupancy of PF-03654746.

PET_Workflow cluster_preparation Subject Preparation cluster_imaging PET Imaging Sessions cluster_analysis Data Analysis Informed_Consent Informed Consent & Screening Catheter_Placement Arterial & Venous Catheter Placement Informed_Consent->Catheter_Placement Baseline_Scan Baseline [¹¹C]GSK189254 PET Scan (90 min) Catheter_Placement->Baseline_Scan Drug_Admin Oral Administration of PF-03654746 Baseline_Scan->Drug_Admin Image_Reconstruction Image Reconstruction (with corrections) Baseline_Scan->Image_Reconstruction Post_Dose_Scan_1 Post-Dose PET Scan (e.g., at 3 hours) Drug_Admin->Post_Dose_Scan_1 Post_Dose_Scan_2 Post-Dose PET Scan (e.g., at 24 hours) Post_Dose_Scan_1->Post_Dose_Scan_2 Post_Dose_Scan_1->Image_Reconstruction Post_Dose_Scan_2->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., 2-TCM) Image_Reconstruction->Kinetic_Modeling NTCO_Correction NTCO Correction Kinetic_Modeling->NTCO_Correction Occupancy_Calc Receptor Occupancy Calculation NTCO_Correction->Occupancy_Calc PK_PD_Modeling PK/PD Modeling Occupancy_Calc->PK_PD_Modeling

Caption: Workflow for a human H3R occupancy PET study with PF-03654746.

Experimental Protocols

Radiosynthesis of [¹¹C]GSK189254

This protocol is based on the N-alkylation of a precursor with [¹¹C]methyl iodide.

Materials:

  • Precursor: 6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-pyridinecarboxamide

  • [¹¹C]CO₂ produced from a cyclotron

  • Reagents for conversion of [¹¹C]CO₂ to [¹¹C]methyl iodide (e.g., LiAlH₄, HI)

  • Dimethylformamide (DMF)

  • Automated radiosynthesis module

  • HPLC system for purification

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

  • Sterile water for injection, USP

  • Ethanol (B145695), USP

Procedure:

  • Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a gas target.

  • Synthesis of [¹¹C]Methyl Iodide: The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide using an automated synthesis module.

  • ¹¹C-Methylation: The precursor is dissolved in DMF. [¹¹C]methyl iodide is bubbled through the precursor solution at an elevated temperature (e.g., 100°C) for several minutes to facilitate the N-methylation reaction.

  • Purification: The reaction mixture is purified by reverse-phase HPLC to separate [¹¹C]GSK189254 from the unreacted precursor and other byproducts.

  • Formulation: The collected HPLC fraction containing the radioligand is passed through an SPE cartridge to remove the HPLC solvent. The radioligand is then eluted from the cartridge with ethanol and formulated in sterile saline for injection.

  • Quality Control: The final product is tested for radiochemical purity, chemical purity, specific activity, and sterility before administration.

Human PET Imaging Protocol

Subject Preparation:

  • Subjects should fast for at least 4 hours before the PET scan.

  • An arterial line is placed in one arm for blood sampling to determine the arterial input function.

  • A venous line is placed in the other arm for injection of the radioligand.

  • The subject's head is positioned in the PET scanner and immobilized using a head holder to minimize motion.

Image Acquisition:

  • Baseline Scan:

    • A transmission scan is performed for attenuation correction.

    • A bolus of ~370 MBq of [¹¹C]GSK189254 is injected intravenously.

    • A dynamic PET scan is acquired for 90 minutes.

  • Drug Administration:

    • Following the baseline scan, a single oral dose of PF-03654746 (0.1 mg to 4 mg) is administered.

  • Post-Dose Scans:

    • Repeat the dynamic PET scan (as in the baseline scan) at predetermined time points post-dose (e.g., 3 hours and 24 hours).

Blood Sampling:

  • Arterial blood samples are collected frequently during the initial phase of the scan (e.g., every 15 seconds for the first 2 minutes) and then at increasing intervals for the remainder of the scan.

  • Plasma is separated, and radioactivity is measured. A portion of the plasma is used for metabolite analysis to determine the fraction of unmetabolized radioligand.

  • Blood samples are also taken to measure the plasma concentration of PF-03654746.[2]

Data Analysis Protocol

Image Processing:

  • PET images are reconstructed with corrections for attenuation, scatter, and random coincidences.

  • Dynamic images are co-registered to a subject's MRI scan to allow for anatomical delineation of regions of interest (ROIs), such as the caudate, putamen, cortical regions, and cerebellum.

Kinetic Modeling:

  • Time-activity curves (TACs) are generated for each ROI.

  • The TACs and the metabolite-corrected arterial plasma input function are fitted to a two-tissue compartment model (2-TCM) to estimate the total volume of distribution (VT).

Non-Tracer Carryover (NTCO) Correction:

  • A non-tracer carryover effect can occur with high-affinity radioligands like [¹¹C]GSK189254, where the mass of the injected tracer from the first scan can occupy a non-negligible fraction of receptors, biasing the results of subsequent scans.

  • A correction method should be applied that takes into account the plasma concentration of the radioligand from the previous scan and its in vivo Kd to adjust the VT values of the post-dose scans. This correction has been shown to adjust occupancy estimates by 0-15%.[2][3]

Receptor Occupancy Calculation:

  • Receptor occupancy (RO) is calculated for each ROI using the following formula: RO (%) = 100 * (VT,baseline - VT,post-dose) / VT,baseline where VT,baseline is the total volume of distribution from the baseline scan and VT,post-dose is the corrected total volume of distribution from the scan after PF-03654746 administration.

PK/PD Modeling:

  • The calculated receptor occupancy values are plotted against the corresponding plasma concentrations of PF-03654746 to estimate the IC₅₀ (the plasma concentration required to achieve 50% receptor occupancy).

References

Application Notes and Protocols for PF-03654746 Tosylate in Histamine Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654746 Tosylate is a potent and selective antagonist of the histamine (B1213489) H3 receptor, a key player in the modulation of neurotransmitter release in the central nervous system.[1][2] The H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, thereby regulating the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. Due to its high level of constitutive activity, the H3 receptor is a compelling target for inverse agonists which can reduce basal signaling. PF-03654746 has demonstrated high brain penetration and is a valuable tool for in vitro and in vivo studies of histamine signaling pathways, with potential therapeutic applications in cognitive disorders, Alzheimer's disease, and allergic rhinitis.[1][2]

These application notes provide an overview of the pharmacological properties of this compound and detailed protocols for its use in studying histamine H3 receptor signaling.

Pharmacological Data

The following tables summarize the quantitative data for PF-03654746, highlighting its high affinity and potency for the human histamine H3 receptor.

Table 1: In Vitro Binding Affinity of PF-03654746

ParameterSpeciesReceptorValueReference
KiHumanH32.3 nM[3]

Table 2: In Vivo Receptor Occupancy of PF-03654746

ParameterSpeciesMethodValue (IC50)Reference
Cp,uHumanPET0.31 nM[3]
Cp,uNon-human PrimatePET0.99 nM[3]

Histamine H3 Receptor Signaling

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. As an antagonist/inverse agonist, PF-03654746 blocks the constitutive activity of the H3 receptor and the effects of agonists like histamine. This leads to an increase in the synthesis and release of histamine and other neurotransmitters. The downstream signaling effects of H3 receptor inhibition by PF-03654746 are depicted in the following diagrams.

H3R_Signaling_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Inhibition of activation PF03654746 PF-03654746 (Antagonist) PF03654746->H3R Binds and inhibits AC Adenylyl Cyclase (AC) G_protein->AC Disinhibition ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neurotransmitter_release Increased Neurotransmitter Release CREB->Neurotransmitter_release Promotes

Caption: Antagonism of the H3 receptor by PF-03654746 prevents Gi/o protein activation, leading to disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels.

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of PF-03654746 with the histamine H3 receptor are provided below.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol determines the binding affinity (Ki) of PF-03654746 for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow prep Prepare Membranes from H3 Receptor-Expressing Cells reagents Prepare Assay Buffer, Radioligand ([3H]-N-α-methylhistamine), and serial dilutions of PF-03654746 prep->reagents incubation Incubate Membranes, Radioligand, and PF-03654746 reagents->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation counting Quantify Bound Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis

Caption: Workflow for determining the binding affinity of PF-03654746.

Materials:

  • Cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells)

  • This compound

  • [3H]-N-α-methylhistamine (Radioligand)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Non-specific binding control: Histamine (10 µM)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired concentration in assay buffer.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Histamine (for non-specific binding) or PF-03654746 dilution.

    • 50 µL of [3H]-N-α-methylhistamine (at a final concentration close to its Kd).

    • 100 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the PF-03654746 concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the ability of PF-03654746 to inhibit the basal and agonist-stimulated binding of [35S]GTPγS to G proteins coupled to the H3 receptor, confirming its antagonist/inverse agonist activity.

GTPgS_Binding_Workflow prep Prepare Membranes from H3 Receptor-Expressing Cells reagents Prepare Assay Buffer, [35S]GTPγS, GDP, and serial dilutions of PF-03654746 (with and without H3 agonist) prep->reagents incubation Incubate Membranes, [35S]GTPγS, GDP, and test compounds reagents->incubation separation Separate Bound and Free [35S]GTPγS (Filtration) incubation->separation counting Quantify Bound Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis: Determine IC50 and level of inverse agonism counting->analysis

Caption: Workflow for assessing the functional antagonism of PF-03654746.

Materials:

  • Cell membranes from a cell line stably expressing the human histamine H3 receptor

  • This compound

  • Histamine or another H3 receptor agonist

  • [35S]GTPγS

  • Guanosine 5'-diphosphate (GDP)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Membrane and Compound Preparation: Prepare membranes and serial dilutions of PF-03654746 as described in the radioligand binding assay protocol. Prepare a stock solution of the H3 agonist.

  • Assay Setup: In a 96-well plate, add the following:

    • 25 µL of PF-03654746 dilution or buffer.

    • 25 µL of H3 agonist (at its EC80 concentration for antagonist mode) or buffer (for inverse agonist mode).

    • 50 µL of the membrane preparation.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add 50 µL of a solution containing [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM) in assay buffer to each well.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Filtration and Counting: Terminate the assay by rapid filtration through glass fiber filters, followed by washing and scintillation counting as described previously.

  • Data Analysis:

    • Determine the specific binding of [35S]GTPγS.

    • For antagonist activity, plot the percent inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the PF-03654746 concentration to determine the IC50.

    • For inverse agonist activity, plot the percent decrease in basal [35S]GTPγS binding against the logarithm of the PF-03654746 concentration.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the histamine H3 receptor in various physiological and pathological processes. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the complexities of histamine signaling pathways.

References

Troubleshooting & Optimization

PF-03654746 Tosylate solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of PF-03654746 Tosylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful handling and use of this compound in your research.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the handling and use of this compound in a question-and-answer format.

Solubility Issues

  • Q1: My this compound is not dissolving in water. What should I do?

    • A1: this compound has a reported solubility in water of 8.4 mg/mL; however, achieving this may require specific conditions.[1] We recommend using sonication and gentle warming to aid dissolution. If complete dissolution is still not achieved, consider preparing a stock solution in an organic solvent like DMSO first, and then diluting it with your aqueous buffer.

  • Q2: I'm observing precipitation of the compound in my aqueous buffer after diluting from a DMSO stock. How can I prevent this?

    • A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer where its solubility is lower. To mitigate this, we suggest the following:

      • Lower the final concentration of the compound in the aqueous buffer.

      • Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on your experimental system.

      • Consider using a different buffer system or adding a surfactant like Tween 80, which can help improve solubility.

  • Q3: What is the recommended solvent for preparing a high-concentration stock solution?

    • A3: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing stock solutions of this compound. A stock solution of at least 10 mM in DMSO has been reported.[2]

Stability Concerns

  • Q4: How should I store the solid this compound powder?

    • A4: For long-term storage, the solid compound should be stored at -20°C.[3] For short-term storage (days to weeks), it can be kept at 0-4°C.[3] It is crucial to keep the container tightly sealed and protected from moisture.

  • Q5: What are the recommended storage conditions for stock solutions?

    • A5: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, store aliquots at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, -20°C for up to 1 month is recommended.

  • Q6: I left my stock solution at room temperature for a few hours. Is it still usable?

    • A6: While short excursions to room temperature may not significantly impact the compound's integrity, it is best practice to minimize this. The stability of this compound in solution at room temperature for extended periods has not been extensively reported. For critical experiments, it is advisable to use a freshly thawed aliquot.

Data Summary

The following tables provide a summary of the available quantitative data for this compound.

Table 1: Solubility Data

SolventConcentrationNotes
Water8.4 mg/mL (16.98 mM)Requires sonication and warming.[1]
DMSO≥ 10 mM

Table 2: Stability and Storage Recommendations

FormStorage TemperatureDurationNotes
Solid-20°CLong-term (months to years)Keep sealed and dry.[3]
Solid0-4°CShort-term (days to weeks)Keep sealed and dry.[3]
Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution from DMSO Stock

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out the required amount of this compound (Molecular Weight: 494.59 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Dilution into Aqueous Buffer:

    • Determine the final desired concentration of this compound in your aqueous buffer.

    • We recommend a serial dilution approach. First, dilute the 10 mM DMSO stock into a small volume of your aqueous buffer.

    • Vortex gently after each dilution step.

    • Perform the final dilution to your target concentration.

    • Note: The final concentration of DMSO should be kept as low as possible and a vehicle control with the same DMSO concentration should be included in your experiments.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Histamine_H3_Receptor_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_signaling Intracellular Signaling Histamine Histamine H3R Histamine H3 Receptor (Autoreceptor) Histamine->H3R Activates G_protein Gi/o Protein H3R->G_protein Activates PF03654746 This compound PF03654746->H3R Antagonizes Other_Receptors Other Neurotransmitter Receptors AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Histamine, ACh, NE, DA) G_protein->Neurotransmitter_Release Inhibits cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release->Other_Receptors Reduced Activation

Caption: Antagonistic action of this compound on the Histamine H3 receptor signaling pathway.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_controls Essential Controls Weigh Weigh Solid This compound Dissolve Dissolve in DMSO (e.g., 10 mM stock) Weigh->Dissolve Store_Stock Store Stock Solution (-80°C or -20°C) Dissolve->Store_Stock Thaw Thaw Aliquot Store_Stock->Thaw Dilute Dilute to Working Concentration in Buffer Thaw->Dilute Apply Apply to Experimental System Dilute->Apply Data_Analysis Data_Analysis Apply->Data_Analysis Vehicle Vehicle Control (Buffer + DMSO) Vehicle->Apply Untreated Untreated Control Untreated->Apply

Caption: Recommended experimental workflow for using this compound.

References

Technical Support Center: PF-03654-746 Tosylate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of PF-03654746 Tosylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound involves a multi-step process. The key steps include the construction of the substituted cyclobutane (B1203170) core, followed by amide bond formation, and finally, the tosylate salt formation. A critical intermediate is trans-3-fluoro-3-(3-fluoro-4-formylphenyl)cyclobutanecarboxylic acid, which is then subjected to reductive amination and amide coupling.

Q2: I am having trouble with the purification of the final tosylate salt. What are the recommended crystallization conditions?

A2: The tosylate salt of PF-03654746 is a crystalline solid with high aqueous solubility. For crystallization, suitable solvents include ethyl acetate (B1210297) and methanol. The process generally involves dissolving the free base in the chosen solvent and then adding a solution of p-toluenesulfonic acid. The reaction can be carried out at temperatures ranging from ambient to the reflux temperature of the solvent, with a preferred range of 25°C to 60°C. Cooling the mixture after the addition of the acid can facilitate crystallization.

Q3: What are the potential diastereomeric impurities, and how can they be controlled or removed?

A3: The synthesis of the substituted cyclobutane ring can lead to the formation of diastereomers. The desired product is the trans isomer. The separation of diastereomers can be challenging and may require careful column chromatography. In some cases, crystallization can be used to selectively isolate the desired diastereomer. It is crucial to monitor the stereochemical purity throughout the synthesis, particularly after the formation of the cyclobutane ring and after the amide coupling step.

Q4: I am observing low yields in the amide coupling step. What are the common coupling reagents and conditions?

A4: For the amide coupling between the cyclobutanecarboxylic acid intermediate and ethylamine (B1201723), various coupling reagents can be employed. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent such as DMF (Dimethylformamide). It is important to ensure anhydrous conditions as the presence of water can hydrolyze the activated ester intermediate and reduce the yield.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in tosylate salt formation Incomplete reaction; improper solvent choice; insufficient cooling.Ensure the free base is fully dissolved before adding p-toluenesulfonic acid. Use a suitable solvent like ethyl acetate or methanol. Allow sufficient time for crystallization, potentially at a lower temperature (e.g., 0-5°C).
Product is an oil or fails to crystallize Presence of impurities; incorrect stoichiometry of p-toluenesulfonic acid.Purify the free base by column chromatography before salt formation. Ensure a 1:1 molar ratio of the free base to p-toluenesulfonic acid. Try different crystallization solvents or solvent mixtures.
Presence of multiple spots on TLC after amide coupling Incomplete reaction; formation of side products (e.g., racemization, side reactions of the coupling agent).Monitor the reaction closely by TLC or LC-MS until the starting material is consumed. Use a high-purity coupling reagent. Control the reaction temperature to minimize side reactions.
Difficulty in separating diastereomers Similar polarity of diastereomers.Optimize the mobile phase for column chromatography. Consider using a different stationary phase. Explore the possibility of selective crystallization of the desired diastereomer from a suitable solvent system.
Low yield in the reductive amination step Inactive reducing agent; improper pH; side reactions.Use a fresh batch of the reducing agent (e.g., sodium triacetoxyborohydride). Control the pH of the reaction mixture, as it can be critical for imine formation and reduction. Run the reaction at a controlled temperature to minimize side reactions.

Experimental Protocols

Amide Coupling of trans-3-fluoro-3-(3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl)cyclobutanecarboxylic acid with Ethylamine
  • Dissolve the carboxylic acid intermediate (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add ethylamine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure free base of PF-03654746.

Formation of this compound
  • Dissolve the purified free base of PF-03654746 (1 equivalent) in ethyl acetate.

  • In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1 equivalent) in ethyl acetate.

  • Slowly add the p-toluenesulfonic acid solution to the free base solution with stirring.

  • Stir the mixture at room temperature for several hours or until precipitation is complete.

  • Cool the mixture in an ice bath to enhance crystallization.

  • Collect the crystalline solid by filtration.

  • Wash the crystals with cold ethyl acetate.

  • Dry the product under vacuum to obtain this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of PF-03654746 Free Base cluster_purification Purification and Salt Formation Start Start Cyclobutane_Core Substituted Cyclobutane Carboxylic Acid Intermediate Start->Cyclobutane_Core Multi-step synthesis Amide_Coupling Amide Coupling with Ethylamine Cyclobutane_Core->Amide_Coupling Free_Base PF-03654746 Free Base Amide_Coupling->Free_Base Purification Column Chromatography Free_Base->Purification Salt_Formation Tosylate Salt Formation Purification->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: Overall workflow for the synthesis and purification of this compound.

Amide_Coupling_Pathway Carboxylic_Acid Cyclobutane Carboxylic Acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester Activation HATU HATU / DIPEA HATU->Activated_Ester Amide_Product PF-03654746 Free Base Activated_Ester->Amide_Product Nucleophilic Attack Ethylamine Ethylamine Ethylamine->Amide_Product

Caption: Key steps in the HATU-mediated amide coupling reaction.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (T, time) Low_Yield->Optimize_Conditions Purification_Strategy Review Purification Strategy Impure_Product->Purification_Strategy Solution Resolution Check_Reagents->Solution Optimize_Conditions->Solution Purification_Strategy->Solution

Caption: A logical troubleshooting workflow for common synthesis issues.

Addressing CNS side effects of PF-03654746 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-03654746 in animal studies, with a specific focus on addressing potential Central Nervous System (CNS) side effects.

Frequently Asked Questions (FAQs)

Q1: What is PF-03654746 and what is its primary mechanism of action in the CNS?

PF-03654746 is a potent and selective histamine (B1213489) H3 receptor antagonist with high brain penetration.[1][2] The histamine H3 receptor is primarily found in the brain and acts as an inhibitory autoreceptor on histaminergic neurons, modulating the release of histamine.[3] By blocking these receptors, PF-03654746 increases the release of histamine and other neurotransmitters like acetylcholine (B1216132) and dopamine, which are involved in cognitive processes.[4][5][6] This mechanism underlies its potential therapeutic effects for conditions like ADHD, Alzheimer's disease, and narcolepsy.[7][8]

Q2: What are the potential CNS side effects of PF-03654746 in animal studies?

Given its mechanism of action as a histamine H3 receptor antagonist, PF-03654746 can be expected to have stimulant and wake-promoting effects.[3][9] Potential CNS side effects observed in animal studies with H3 receptor antagonists may include:

  • Hyperactivity or Increased Locomotor Activity: Due to the increased release of histamine and other excitatory neurotransmitters, animals may exhibit increased movement and exploration.[10][11]

  • Anxiety-like Behaviors: While some H3 antagonists have shown anxiolytic potential, the stimulant effects could also lead to anxiety-like responses in some animal models.

  • Sleep-Wake Cycle Disturbances: The wake-promoting properties of H3 receptor antagonists can lead to insomnia or alterations in the normal sleep patterns of the animals.[9][12]

  • Changes in Sensory-Motor Function: A comprehensive observational battery may reveal subtle changes in reflexes, muscle tone, and reactivity.

Q3: How can I monitor for these potential CNS side effects in my animal studies?

Several established behavioral tests can be used to monitor for CNS side effects in rodents:

  • Open Field Test: This test is used to assess general locomotor activity and can also provide insights into anxiety-like behavior by measuring parameters like time spent in the center of the arena versus the periphery.[1][2][13]

  • Irwin Test: This is a functional observational battery used to assess a wide range of potential neurological and physiological effects of a new chemical entity. It includes observation of autonomic, neuromuscular, sensorimotor, and behavioral parameters.[14][15][16]

  • Elevated Plus Maze: This test is a classic model for assessing anxiety-like behavior in rodents.

  • Sleep Recording (EEG/EMG): For a detailed analysis of sleep-wake cycle disturbances, electroencephalography (EEG) and electromyography (EMG) recordings can be utilized.

Troubleshooting Guide

Issue 1: Animals are exhibiting significant hyperactivity after PF-03654746 administration.

  • Potential Cause: The dose of PF-03654746 may be too high, leading to excessive stimulation of the CNS.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a dose-response study to identify a therapeutically relevant dose with an acceptable level of locomotor activity. Start with a lower dose and gradually increase it while monitoring behavior.

    • Time of Administration: Consider the timing of drug administration in relation to the animal's light/dark cycle. Administering the compound at the beginning of the active phase may be more appropriate.

    • Acclimation: Ensure that animals are properly acclimated to the testing environment to minimize novelty-induced hyperactivity.[7]

Issue 2: My study results are confounded by what appears to be anxiety-like behavior in the treated animals.

  • Potential Cause: The stimulant properties of PF-03654746 may be inducing an anxiogenic-like state in the animals.

  • Troubleshooting Steps:

    • Specific Anxiety Tests: Utilize specific behavioral tests for anxiety, such as the elevated plus maze or light-dark box test, to confirm and quantify the anxiety-like behavior.

    • Environmental Enrichment: Provide environmental enrichment in the home cages to potentially reduce baseline anxiety levels.

    • Lower the Dose: As with hyperactivity, a lower dose of PF-03654746 may mitigate anxiety-like side effects.

Issue 3: I am observing disruptions in the animals' sleep patterns.

  • Potential Cause: As a histamine H3 receptor antagonist, PF-03654746 has wake-promoting properties that can interfere with normal sleep.[9]

  • Troubleshooting Steps:

    • Timing of Dosing: Avoid administering the compound close to the animal's inactive (light) phase.

    • EEG/EMG Monitoring: If precise sleep analysis is critical to your study, consider implementing EEG/EMG recordings to characterize the specific effects on different sleep stages.

    • Dose Adjustment: A lower dose may reduce the impact on the sleep-wake cycle.

Data Presentation

Table 1: Hypothetical Dose-Response Data for PF-03654746 on CNS-Related Behaviors in Rodents

Dose (mg/kg)Locomotor Activity (Total Distance in Open Field)Time in Center of Open Field (Anxiety-like Behavior)Sleep Latency (Time to Onset of Sleep)
Vehicle1500 ± 200 cm45 ± 5 sec20 ± 3 min
12000 ± 250 cm40 ± 6 sec25 ± 4 min
33500 ± 300 cm30 ± 5 sec45 ± 5 min*
106000 ± 400 cm 15 ± 3 sec90 ± 10 min**

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This is a hypothetical table for illustrative purposes.

Experimental Protocols

Protocol 1: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To assess spontaneous locomotor activity and anxiety-like behavior in rodents treated with PF-03654746.

Materials:

  • Open field arena (e.g., 42 x 42 x 42 cm for mice).[1]

  • Video camera mounted above the arena.

  • Automated tracking software.

  • 70% ethanol (B145695) for cleaning.

Procedure:

  • Acclimation: Bring the animals to the testing room at least 30-60 minutes before the test to acclimate.[7]

  • Arena Preparation: Clean the open field arena thoroughly with 70% ethanol between each animal to remove olfactory cues.

  • Drug Administration: Administer PF-03654746 or vehicle at the predetermined time before the test.

  • Test Initiation: Gently place the animal in the center of the arena.

  • Recording: Start the video recording and tracking software. The test duration is typically 10-20 minutes.

  • Data Collection: The software will automatically record parameters such as total distance traveled, time spent in the center zone versus the periphery, and rearing frequency.

  • Post-Test: Return the animal to its home cage. Clean the arena before testing the next animal.

Protocol 2: Modified Irwin Test for General CNS Assessment

Objective: To conduct a systematic observational assessment of the behavioral and physiological state of rodents after administration of PF-03654746.

Materials:

  • Observation arena.

  • Stopwatch.

  • Scoring sheet with a checklist of parameters.

Procedure:

  • Baseline Observation: Before drug administration, handle each animal and score baseline behaviors on the Irwin test checklist.

  • Drug Administration: Administer PF-03654746 or vehicle.

  • Post-Dose Observation: At specified time points after dosing (e.g., 30, 60, 120 minutes), repeat the observational assessment. The observer should be blinded to the treatment groups.

  • Parameters to Assess: The Irwin test includes a battery of observations. A partial list includes:

    • Behavioral: locomotor activity, sedation/excitation, grooming, tremors, convulsions.

    • Autonomic: piloerection, salivation, pupil size.

    • Neuromuscular: ataxia, limb tone, grip strength.

    • Sensorimotor: auditory reflex, righting reflex, reactivity to touch.[14]

  • Scoring: Score each parameter based on a predefined scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).

Visualizations

Histamine_H3_Signaling cluster_pre Presynaptic Histaminergic Neuron cluster_post Postsynaptic Neuron Histamine Histamine H3_Autoreceptor H3 Autoreceptor Histamine->H3_Autoreceptor Binds to Postsynaptic_Receptor Postsynaptic Receptor (e.g., H1) Histamine->Postsynaptic_Receptor Activates H3_Autoreceptor->Histamine Inhibits Release (-) Response Neuronal Response (e.g., Wakefulness, Cognition) Postsynaptic_Receptor->Response Activates PF03654746 PF-03654746 (H3 Antagonist) PF03654746->H3_Autoreceptor Blocks

Caption: Signaling pathway of the histamine H3 receptor and the action of PF-03654746.

CNS_Side_Effect_Workflow start Start: Animal Study with PF-03654746 administer Administer PF-03654746 or Vehicle start->administer observe Observe for Unexpected CNS Behaviors administer->observe no_effect No Unexpected Effects observe->no_effect effect Unexpected CNS Effects Observed observe->effect end End of Study no_effect->end Proceed with study characterize Characterize Effects with Specific Behavioral Tests (e.g., Open Field, Irwin Test) effect->characterize analyze Analyze Data and Compare to Baseline/Vehicle characterize->analyze troubleshoot Consult Troubleshooting Guide (Dose, Timing, etc.) analyze->troubleshoot troubleshoot->administer Implement changes

Caption: Experimental workflow for assessing CNS side effects.

Troubleshooting_Flowchart start Unexpected Behavioral Change Observed is_hyper Is it Hyperactivity? start->is_hyper is_anxiety Is it Anxiety-like? is_hyper->is_anxiety No lower_dose_hyper Lower Dose and Re-evaluate is_hyper->lower_dose_hyper Yes is_sleep Is it Sleep Disturbance? is_anxiety->is_sleep No lower_dose_anxiety Lower Dose and Confirm with EPM is_anxiety->lower_dose_anxiety Yes other Other (Consult Irwin Test Results) is_sleep->other No adjust_time_sleep Administer Earlier in Active Phase is_sleep->adjust_time_sleep Yes adjust_time_hyper Adjust Timing of Administration lower_dose_hyper->adjust_time_hyper eeg Consider EEG/EMG for Detailed Analysis adjust_time_sleep->eeg

Caption: Troubleshooting flowchart for unexpected CNS-related behaviors.

References

PF-03654746 Tosylate interaction with other research compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PF-03654746 Tosylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective histamine (B1213489) H3 receptor antagonist with high brain penetration.[1] Its primary mechanism of action is to block the histamine H3 receptor, which is predominantly found in the central nervous system. The H3 receptor acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine. By antagonizing this receptor, PF-03654746 increases the release of histamine and other neurotransmitters like acetylcholine (B1216132) and glutamate, which are involved in cognitive processes.[2][3]

Q2: What is the potential for this compound to interact with other research compounds, particularly those acting on the central nervous system (CNS)?

While specific interaction studies with a wide range of CNS-active compounds are not extensively published, the mechanism of action of PF-03654746 suggests a potential for pharmacodynamic interactions. By modulating the levels of key neurotransmitters, it could synergize with or antagonize the effects of other compounds that act on these same neurotransmitter systems. For example, its pro-cognitive effects might be altered by concurrent use of compounds that also modulate cholinergic or glutamatergic signaling.

A clinical trial was designed to evaluate PF-03654746 as an add-on therapy for patients with mild to moderate Alzheimer's disease who were on stable donepezil (B133215) (an acetylcholinesterase inhibitor) therapy; however, this study was terminated.[4]

Q3: Has this compound been studied in combination with other types of compounds?

Yes, PF-03654746 has been investigated in a clinical study for allergic rhinitis in combination with fexofenadine (B15129), a histamine H1 receptor antagonist. The study found that the combination of PF-03654746 and fexofenadine resulted in a reduction of allergen-induced nasal symptoms. While this indicates a potential for beneficial pharmacodynamic interaction, detailed pharmacokinetic data from this study is not publicly available.

Q4: What is known about the metabolism of this compound and its potential for metabolic drug interactions?

Troubleshooting Guides

Issue: Unexpected or exaggerated pharmacological effects when co-administering this compound with another research compound.

Possible Cause 1: Pharmacodynamic Interaction

  • Explanation: The co-administered compound may act on a similar signaling pathway or neurotransmitter system as PF-03654746, leading to synergistic or additive effects. As an H3 receptor antagonist, PF-03654746 enhances the release of histamine and other neurotransmitters.

  • Troubleshooting Steps:

    • Review the Mechanism of Action: Carefully review the known mechanism of action of the co-administered compound.

    • Dose Reduction: Consider reducing the dose of one or both compounds to see if the exaggerated effect is mitigated.

    • Staggered Dosing: If experimentally feasible, administer the compounds at different times to avoid peak concentration overlap.

Possible Cause 2: Metabolic Interaction

  • Explanation: The co-administered compound may be inhibiting the metabolic pathway of PF-03654746, leading to increased exposure and exaggerated effects. Conversely, PF-03654746 could be inhibiting the metabolism of the other compound.

  • Troubleshooting Steps:

    • Literature Search: Conduct a thorough literature search to determine if the co-administered compound is a known inhibitor or inducer of major drug-metabolizing enzymes, particularly cytochrome P450s.

    • In Vitro Metabolism Assay: If resources permit, conduct an in vitro metabolism study using human liver microsomes to assess the potential for metabolic inhibition between the two compounds.

Issue: Reduced efficacy of this compound in the presence of another research compound.

Possible Cause 1: Pharmacodynamic Antagonism

  • Explanation: The co-administered compound may have an opposing pharmacological effect to PF-03654746.

  • Troubleshooting Steps:

    • Review Mechanisms: Analyze the mechanisms of action of both compounds to identify any potential for opposing effects on signaling pathways or neurotransmitter systems.

Possible Cause 2: Induction of Metabolism

  • Explanation: The co-administered compound may be an inducer of the metabolic enzymes responsible for the clearance of PF-03654746, leading to lower plasma concentrations and reduced efficacy.

  • Troubleshooting Steps:

    • Check for Inducing Properties: Determine if the co-administered compound is a known inducer of drug-metabolizing enzymes (e.g., certain anticonvulsants or herbal supplements).

    • Pharmacokinetic Study: If possible, conduct a pharmacokinetic study to measure the plasma concentrations of PF-03654746 in the presence and absence of the other compound.

Data Presentation

Table 1: Summary of Preclinical Pharmacokinetic and Pharmacodynamic Parameters for PF-03654746

ParameterSpeciesValueReference
In vitro human H3 Ki Human2.3 nM[4]
PET Receptor Occupancy-based Cp,u IC50 Human0.31 nM[4]
PET Receptor Occupancy-based Cp,u IC50 Non-human Primate0.99 nM[4]
Receptor Occupancy (0.1 to 4 mg oral dose) Human71%–97% at 3h; 30%–93% at 24h[4]
Blood-Brain Barrier Equilibrium (Cb,u:Cp,u) Rat2.11[4]

Experimental Protocols

Protocol: In Vitro Assessment of Metabolic Interaction Potential

This protocol provides a general framework for assessing the potential of a research compound to inhibit the metabolism of PF-03654746.

  • Materials:

    • This compound

    • Test compound

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system

    • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • LC-MS/MS system for analysis

  • Procedure: a. Prepare a stock solution of PF-03654746 and the test compound in a suitable solvent (e.g., DMSO). b. In a microcentrifuge tube, combine HLM, incubation buffer, and the test compound at various concentrations. Pre-incubate for 5-10 minutes at 37°C. c. Initiate the metabolic reaction by adding PF-03654746 to the mixture. d. Start the reaction by adding the NADPH regenerating system. e. Incubate at 37°C for a predetermined time (e.g., 30 minutes). f. Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile). g. Centrifuge to pellet the protein and collect the supernatant. h. Analyze the supernatant for the amount of remaining PF-03654746 using a validated LC-MS/MS method. i. Calculate the rate of metabolism of PF-03654746 at each concentration of the test compound and determine the IC50 value.

Visualizations

cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_vesicles Histamine Vesicles Histamine_release Histamine Release Histamine_vesicles->Histamine_release H3_Autoreceptor Histamine H3 Autoreceptor Histamine_release->H3_Autoreceptor Negative Feedback Postsynaptic_Receptors Postsynaptic Receptors (e.g., H1, H2) Histamine_release->Postsynaptic_Receptors Activation PF03654746 This compound PF03654746->H3_Autoreceptor Antagonism Neurotransmitter_Modulation Increased Release of: - Acetylcholine - Dopamine - Norepinephrine PF03654746->Neurotransmitter_Modulation Cognitive_Effects Pro-cognitive Effects Neurotransmitter_Modulation->Cognitive_Effects

Caption: Signaling pathway of this compound.

Start Unexpected Experimental Result with Co-administered Compound Check_PD Review Pharmacodynamics of Co-administered Compound Start->Check_PD PD_Interaction Potential Pharmacodynamic Interaction? Check_PD->PD_Interaction Check_Metabolism Review Metabolic Profile of Co-administered Compound PD_Interaction->Check_Metabolism No Dose_Adjustment Adjust Dosing Regimen (Dose or Timing) PD_Interaction->Dose_Adjustment Yes Metabolic_Interaction Potential Metabolic Interaction? Check_Metabolism->Metabolic_Interaction In_Vitro_Test Conduct In Vitro Metabolism Study Metabolic_Interaction->In_Vitro_Test Yes End Re-evaluate Experiment Metabolic_Interaction->End No In_Vitro_Test->Dose_Adjustment Dose_Adjustment->End

Caption: Troubleshooting workflow for unexpected interactions.

References

Validation & Comparative

Validating the Selectivity of PF-03654746 for the Histamine H3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of PF-03654746, a potent antagonist of the histamine (B1213489) H3 receptor (H3R). By objectively comparing its binding affinity for the H3R with its activity at other receptors and presenting the supporting experimental data, this document serves as a valuable resource for researchers in neuroscience, allergy, and other fields where H3R modulation is of interest.

Executive Summary

PF-03654746 is a highly selective histamine H3 receptor antagonist that has been evaluated in clinical trials for various neurological and allergic conditions.[1] Its efficacy is intrinsically linked to its ability to potently bind to the H3 receptor with minimal interaction with other receptors, thereby reducing the potential for off-target side effects. This guide delves into the experimental data that validates the selectivity of PF-03654746, offering a clear comparison with other relevant receptors.

Data Presentation: Receptor Binding Affinity

The selectivity of PF-03654746 is demonstrated by its high affinity for the human histamine H3 receptor and significantly lower affinity for other histamine receptor subtypes and a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters. The following table summarizes the binding affinity (Ki) of PF-03654746 at the human H3 receptor in comparison to other key receptors.

Target ReceptorLigandKi (nM)Selectivity vs. H3R (fold)Reference
Histamine H3 PF-03654746 1.2 -[2]
Histamine H1PF-03654746>10,000>8,333[2]
Histamine H2PF-03654746>10,000>8,333[2]
Histamine H4PF-03654746>10,000>8,333[2]

Data presented is based on in vitro whole cell binding assays.[2]

Furthermore, comprehensive off-target screening against a panel of over 70 receptors, ion channels, and transporters has shown that PF-03654746 displays a clean profile with no significant activity at concentrations well above its H3R binding affinity.

Experimental Protocols

The determination of the selectivity profile of PF-03654746 relies on robust in vitro assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays for Histamine Receptors

This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of PF-03654746 for the human histamine H1, H2, H3, and H4 receptors.

Materials:

  • HEK293 cells stably expressing the human histamine H1, H2, H3, or H4 receptor.

  • Radioligands: [3H]-Mepyramine (for H1R), [3H]-Tiotidine (for H2R), [3H]-(R)-α-methylhistamine (for H3R), and [3H]-Histamine (for H4R).

  • PF-03654746.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target receptor to ~80-90% confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer.

      • 50 µL of various concentrations of PF-03654746 (or vehicle for total binding, or a saturating concentration of a known non-radiolabeled ligand for non-specific binding).

      • 50 µL of the appropriate radioligand at a concentration near its Kd.

      • 50 µL of the prepared cell membranes (typically 10-50 µg of protein).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the PF-03654746 concentration.

    • Determine the IC50 value (the concentration of PF-03654746 that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the functional activity of PF-03654746 as an inverse agonist at the H3 receptor.

Objective: To determine the ability of PF-03654746 to increase cyclic adenosine (B11128) monophosphate (cAMP) levels in cells expressing the human H3 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[3]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[3]

  • Forskolin (B1673556) (an adenylyl cyclase activator).[3]

  • PF-03654746.

  • cAMP detection kit (e.g., HTRF, Lance, or ELISA-based).

Procedure:

  • Cell Culture and Plating:

    • Culture the H3R-expressing cells to 80-90% confluency.[3]

    • Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.[3]

  • Compound Preparation:

    • Prepare serial dilutions of PF-03654746 in assay buffer.

  • Assay:

    • Remove the culture medium from the cells and wash once with assay buffer.[3]

    • Add the diluted PF-03654746 to the wells.

    • To measure inverse agonism, incubate the cells with the compounds for 15-30 minutes at 37°C.[3]

    • (Optional) To enhance the signal, a low concentration of forskolin can be added to stimulate adenylyl cyclase.[3]

    • Incubate for a further 15-30 minutes at 37°C.[3]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.[3]

  • Data Analysis:

    • Plot the cAMP levels against the log of the PF-03654746 concentration.

    • Determine the EC50 value (the concentration of PF-03654746 that produces 50% of the maximal response) by non-linear regression analysis.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for selectivity profiling and the signaling pathway of the H3 receptor.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 expressing target receptor) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand & PF-03654746 Membrane_Prep->Incubation Membrane Homogenate Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Filters Data_Processing Data Processing (IC50 & Ki determination) Scintillation_Counting->Data_Processing

Caption: Experimental workflow for radioligand binding assay.

H3R_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Decreased Neurotransmitter Release PKA->Neurotransmitter_Release Leads to Histamine Histamine Histamine->H3R Activates PF03654746 PF-03654746 (Antagonist) PF03654746->H3R Blocks

Caption: Simplified H3 receptor signaling pathway.

Conclusion

The available data robustly supports the high selectivity of PF-03654746 for the human histamine H3 receptor. Its negligible affinity for other histamine receptor subtypes and a wide range of other molecular targets underscores its potential for targeted therapeutic intervention with a reduced risk of off-target effects. The detailed experimental protocols provided in this guide offer a foundation for researchers to independently validate these findings and further explore the pharmacological profile of this and other H3R-targeting compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-03654746 Tosylate
Reactant of Route 2
PF-03654746 Tosylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。